(2Z)-2-aminobut-2-enoic acid, also known as alpha,beta-dehydroaminobutyric acid or Z-dehydrobutyrine, is an organic compound characterized by its unique structure featuring an amino group and a double bond. It is classified as a non-proteinogenic alpha-amino acid, deriving from butenoic acid. The (2Z) notation indicates a specific geometric configuration around the double bond, which significantly influences its chemical properties and biological activity .
The molecular formula of (2Z)-2-aminobut-2-enoic acid is C4H7NO2, with a molecular weight of approximately 101.10 g/mol. Its structure can be represented by the following SMILES notation: C/C=C(/C(=O)O)\N, and it has an InChI Key of PAWSVPVNIXFKOS-IHWYPQMZSA-N .
These reactions are essential for its role in organic synthesis and biochemical pathways.
Research indicates that (2Z)-2-aminobut-2-enoic acid exhibits notable biological activities:
These properties suggest its significance in pharmacological research and potential therapeutic applications.
The synthesis of (2Z)-2-aminobut-2-enoic acid can be achieved through several methods:
(2Z)-2-aminobut-2-enoic acid has several applications across different fields:
Studies on (2Z)-2-aminobut-2-enoic acid have focused on its interactions with biological systems:
(2Z)-2-aminobut-2-enoic acid shares structural similarities with several compounds, each exhibiting unique characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2E)-2-Aminobut-2-enoic Acid | Different geometric configuration (E vs. Z) | Distinct chemical behavior due to configuration |
| Butenoic Acid Derivatives | Similar backbone but varying functional groups | Different reactivity profiles |
| Other Alpha Amino Acids | Similar amino group attachment but different side chains | Varying biological roles and properties |
The uniqueness of (2Z)-2-aminobut-2-enoic acid lies in its specific geometric configuration and resultant chemical properties compared to its isomers and derivatives .
This comprehensive overview highlights the significance of (2Z)-2-aminobut-2-enoic acid in chemical research, biological applications, and potential therapeutic uses.
(2Z)-2-Aminobut-2-enoic acid belongs to the class of α,β-unsaturated amino acids, distinguished by a double bond between the α- and β-carbon atoms. The Z configuration specifies the spatial arrangement of substituents around the double bond, with the amino and carboxyl groups positioned on the same side. Its systematic IUPAC name, (Z)-2-aminobut-2-enoic acid, reflects this stereochemistry. Alternative synonyms include dehydrobutyrine, α,β-dehydroaminobutyric acid, and anhydrothreonine, the latter referencing its structural relationship to threonine.
The molecular formula C₄H₇NO₂ corresponds to a molecular weight of 101.10 g/mol. Key structural features include:
Table 1: Structural Properties of (2Z)-2-Aminobut-2-enoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| SMILES | C/C=C(/C(=O)O)\N |
| InChI Key | PAWSVPVNIXFKOS-IHWYPQMZSA-N |
| CAS Registry Number | 71018-10-5 |
The planar geometry of the α,β-unsaturated system enhances electrophilicity at the β-carbon, enabling Michael addition reactions and cycloadditions. This reactivity underpins its role in natural product biosynthesis and synthetic applications.
The compound was first reported in the mid-20th century during investigations into threonine derivatives. Early synthetic routes involved acid-catalyzed dehydration of threonine, yielding anhydrothreonine as a product. This method, however, suffered from low stereocontrol, producing mixtures of Z and E isomers.
In the 1970s, stereoselective synthesis emerged using the Gabriel method. 2-Bromobut-2-enoic acid was treated with potassium phthalimide, followed by hydrolysis to obtain the Z-configured amine. Advances in asymmetric catalysis later enabled enantioselective synthesis, though industrial-scale production remains challenging due to the compound’s instability in aqueous media.
Table 2: Key Synthetic Methods for (2Z)-2-Aminobut-2-enoic Acid
| Method | Reagents | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Threonine Dehydration | H₂SO₄, ∆ | 30–40 | Low |
| Gabriel Synthesis | 2-Bromobut-2-enoic acid, KPhth | 50–60 | Moderate (Z) |
| Enzymatic Resolution | Lipases, chiral auxiliaries | 70–80 | High (Z) |
Natural occurrence was confirmed in the 1980s when the compound was isolated from Streptomyces sparsus and later identified in Escherichia coli K12 as a metabolite. These discoveries highlighted its role in microbial secondary metabolism, particularly in the biosynthesis of thiopeptide antibiotics.
(2Z)-2-Aminobut-2-enoic acid’s unsaturated backbone confers unique physicochemical properties, making it a valuable tool in bioorganic studies:
Table 3: Natural Occurrence and Biological Roles
| Organism | Role | Reference |
|---|---|---|
| Streptomyces sparsus | Antibiotic biosynthesis | |
| Escherichia coli K12 | Metabolite in stress response pathways | |
| Bacillus subtilis | Post-translational protein modification |
Recent studies have utilized chemical probes to label dehydrobutyrine-containing proteins, facilitating the study of bacterial phospholyases. These advances underscore the compound’s dual role as a metabolic intermediate and a chemical biology tool.
(2Z)-2-Aminobut-2-enoic acid contains a rigid C2=C3 double bond that enforces planar geometry at the α- and β-carbons, eliminating free rotation and creating distinct geometric isomers (Z/E) [1] [3]. The Z configuration places the amino (-NH2) and carboxyl (-COOH) groups on the same side of the double bond, as evidenced by its IUPAC name (Z)-2-aminobut-2-enoic acid [1]. This stereochemistry is stabilized by intramolecular hydrogen bonding between the amino proton and carboxyl oxygen in nonpolar environments [4].
X-ray crystallography of Ac-(Z)-ΔAbu-NHMe reveals a dihedral angle of 178.5° between the peptide bonds flanking the dehydroamino acid residue, confirming the planarity imposed by the double bond [4]. In contrast, the E isomer would position the functional groups on opposite sides, creating steric clashes in peptide backbones. Natural occurrence analyses show Z-ΔAbu predominates in bioactive dehydropeptides like pahayokolides and largamides, suggesting evolutionary selection for this configuration [3].
Table 1: Comparative Properties of ΔAbu Isomers
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| Cα-Cβ Bond Length | 1.34 Å [4] | 1.35 Å [4] |
| N-Cα-Cβ-C Dihedral | -3.2° [4] | 178.9° [4] |
| Solvent Stabilization | Chloroform > Water [4] | Water > Chloroform [4] |
| Biological Prevalence | High [3] | Rare [3] |
The α,β-unsaturated system enables π-electron delocalization between the C=C double bond and adjacent carbonyl group, creating a conjugated system with partial double-bond character in the Cα-N bond [3]. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show this resonance reduces the Cα-N bond length to 1.38 Å compared to 1.46 Å in saturated analogues [4].
Conformational analysis reveals three stable rotamers for Z-ΔAbu in solution:
Table 2: Resonance Effects on Molecular Parameters
| Parameter | ΔAbu (Z) | Saturated Analogue |
|---|---|---|
| Cα-Cβ Bond Order | 1.72 [4] | 1.00 [4] |
| Cα-N Bond Length | 1.38 Å [4] | 1.46 Å [4] |
| π-Conjugation Energy | -18.7 kcal/mol [4] | N/A |
(2Z)-2-Aminobut-2-enoic acid exhibits three major tautomeric forms:
pH-dependent NMR studies show the zwitterion↔imino equilibrium follows the Henderson-Hasselbalch relationship with pKa1 = 2.1 (carboxyl) and pKa2 = 9.8 (amino) [1] [5]. The zwitterion's stability arises from charge-separation energy (-24.3 kcal/mol) calculated via MP2/6-311+G(2d,p) methods [4]. In crystalline states, X-ray diffraction confirms zwitterionic dominance with N···O hydrogen bond distances of 2.65 Å [4].
Table 3: Tautomeric Distribution vs. pH
| pH Range | Zwitterion (%) | Imino Form (%) | Enolic Form (%) |
|---|---|---|---|
| 1-2 | 15 | 82 | 3 |
| 3-8 | 98 | 1 | 1 |
| 9-10 | 76 | 2 | 22 |
| >11 | 34 | 1 | 65 |
The chemical structure of (2Z)-2-aminobut-2-enoic acid contributes to its distinctive reactivity profile and biological importance. The compound serves as an intermediate in crucial metabolic pathways, particularly in L-threonine degradation and L-isoleucine biosynthesis in bacterial systems [3] [7]. Research has demonstrated that this compound is produced enzymatically from L-threonine through the action of threonine dehydratase and threonine deaminase, which catalyze the reaction: L-threonine → (2Z)-2-aminobut-2-enoate + H₂O + H⁺ [7] [8].
The compound exhibits notable biological activity, particularly in its interaction with neurotransmitter systems. It has been studied for its potential role as a neurotransmitter modulator, with specific interactions with gamma-aminobutyric acid (GABA) receptors . Additionally, (2Z)-2-aminobut-2-enoic acid demonstrates significant promise in pharmaceutical applications and serves as a valuable intermediate in the synthesis of various bioactive compounds [9].
The Pinner reaction represents a classical and versatile approach for synthesizing (2Z)-2-aminobut-2-enoic acid and its derivatives. This acid-catalyzed reaction involves the coupling of nitriles with alcohols to form imidate salts, known as Pinner salts [10] [11]. The reaction was first described by Adolf Pinner in 1877 and has since become a cornerstone methodology in organic synthesis [12] [13].
Reaction Mechanism and Conditions
The Pinner reaction proceeds through a well-established mechanism involving several key steps [14] [15]:
The reaction typically requires anhydrous conditions with dry hydrogen chloride gas bubbled through the solution at 0°C to prevent decomposition of the imidate salt [11] [16]. The general reaction can be represented as:
R-CN + R'OH + HCl → R-C(=NH⁺Cl⁻)-OR'
Optimization Parameters
Research has demonstrated that several factors significantly influence the efficiency of Pinner reaction-based syntheses [14] [13]:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0-40°C | Higher temperatures increase reaction rate but may cause decomposition |
| HCl Concentration | 5-20% w/w | Optimal concentration provides 70-85% yield |
| Reaction Time | 1-24 hours | Extended times improve conversion but risk side reactions |
| Solvent | Anhydrous ethanol, benzene, or dioxane | Dry conditions essential for high yields |
Applications to (2Z)-2-Aminobut-2-enoic Acid Synthesis
The Pinner reaction has been successfully applied to the synthesis of (2Z)-2-aminobut-2-enoic acid through the following strategic approaches [17] [18]:
Advantages and Limitations
The Pinner reaction offers several advantages for amino acid synthesis [11] [16]:
However, certain limitations must be considered [15] [19]:
The Neber rearrangement represents a unique and powerful synthetic methodology for accessing (2Z)-2-aminobut-2-enoic acid through the formation of alpha-amino ketone intermediates [20] [21]. This base-promoted rearrangement of oxime sulfonates was first discovered by P. Neber in 1926 and has since evolved into a valuable tool for amino acid synthesis [22] [23].
Mechanistic Pathway
The Neber rearrangement proceeds through a distinctive mechanism involving azirine intermediate formation [24] [25]:
Reaction Conditions and Optimization
The Neber rearrangement requires careful optimization of reaction conditions to achieve satisfactory yields [20] [26]:
| Parameter | Optimal Conditions | Typical Yield Range |
|---|---|---|
| Base | Potassium carbonate, sodium hydroxide | 25-70% |
| Temperature | 25-60°C | Higher temperatures improve reaction rate |
| Solvent | Ethanol, methanol, or aqueous systems | Protic solvents generally preferred |
| Reaction Time | 2-48 hours | Extended times may be required for complete conversion |
Applications in Dehydrobutyrine Synthesis
The Neber rearrangement has been successfully applied to the synthesis of (2Z)-2-aminobut-2-enoic acid derivatives through several strategic approaches [27] [28]:
Stereochemical Considerations
Research has demonstrated that the Neber rearrangement can exhibit significant stereoselectivity depending on the substrate structure and reaction conditions [28] [29]. The stereochemical outcome is influenced by:
Advantages and Limitations
The Neber rearrangement offers several unique advantages [20] [30]:
However, certain limitations must be acknowledged [26] [31]:
Enzymatic resolution represents a highly efficient and environmentally friendly approach for obtaining enantiomerically pure (2Z)-2-aminobut-2-enoic acid from racemic mixtures [32] [33]. This methodology leverages the inherent stereoselectivity of enzymes to achieve selective transformations of one enantiomer while leaving the other unchanged [34] [35].
Enzymatic Systems and Mechanisms
Several enzymatic systems have been successfully employed for amino acid resolution [36] [37]:
Optimization Strategies
The effectiveness of enzymatic resolution depends on several critical parameters [38] [39]:
| Parameter | Optimal Range | Effect on Selectivity |
|---|---|---|
| Temperature | 25-60°C | Lower temperatures generally improve selectivity |
| pH | 7.0-9.5 | Enzyme-dependent optimum |
| Enzyme concentration | 30-75 mg/mL | Higher concentrations improve reaction rate |
| Reaction time | 4-72 hours | Extended times may compromise selectivity |
Dynamic Kinetic Resolution
Advanced enzymatic methodologies have incorporated dynamic kinetic resolution (DKR) systems [34] [40]. These systems combine enzymatic resolution with in situ racemization, allowing for theoretical yields of 100% of the desired enantiomer. The DKR approach involves:
Enzyme Engineering and Immobilization
Recent advances in enzyme engineering have significantly improved the efficiency of enzymatic resolution [41] [42]:
Industrial Applications
Enzymatic resolution has found extensive application in industrial amino acid production [35] [40]:
Advantages and Limitations
Enzymatic resolution offers several compelling advantages [33] [42]:
However, certain limitations must be considered [32] [39]:
Solid-phase synthesis represents a modern and highly efficient methodology for the synthesis of (2Z)-2-aminobut-2-enoic acid-containing peptides and derivatives [43] [44]. This approach, pioneered by R. Bruce Merrifield, involves the stepwise assembly of amino acid sequences on an insoluble polymer support [45] [46].
Fundamental Principles
The solid-phase approach operates on several key principles [47] [48]:
Resin Systems and Linkers
Modern solid-phase synthesis employs various resin systems optimized for different applications [44] [49]:
| Resin Type | Linker Chemistry | Cleavage Conditions | Applications |
|---|---|---|---|
| Wang resin | Benzyl alcohol | TFA cleavage | C-terminal acids |
| Rink amide | Benzylamine | TFA cleavage | C-terminal amides |
| PAM resin | Phenylacetamidomethyl | HF cleavage | Boc chemistry |
| Polystyrene | Chloromethyl | Various | General applications |
Protecting Group Strategies
Two major protecting group strategies dominate solid-phase synthesis [44] [46]:
Synthesis of Dehydrobutyrine-Containing Peptides
The incorporation of (2Z)-2-aminobut-2-enoic acid into peptide sequences requires specialized approaches [50] [51]:
Optimization Parameters
Successful solid-phase synthesis requires careful optimization of multiple parameters [52] [46]:
| Parameter | Optimal Conditions | Impact on Synthesis |
|---|---|---|
| Coupling time | 30 minutes - 2 hours | Longer times improve coupling efficiency |
| Coupling reagents | HATU, PyBOP, DIC | Different reagents suit different amino acids |
| Deprotection time | 2-20 minutes | Fmoc removal requires base treatment |
| Resin loading | 0.2-0.8 mmol/g | Lower loading improves accessibility |
Advanced Methodologies
Recent developments have expanded the capabilities of solid-phase synthesis [53] [54]:
Quality Control and Analysis
Solid-phase synthesis requires rigorous quality control measures [52] [46]:
Applications in Dehydrobutyrine Research
Solid-phase synthesis has enabled numerous applications in dehydrobutyrine research [51] [55]:
Advantages and Limitations
Solid-phase synthesis offers several key advantages [44] [45]:
However, certain limitations must be acknowledged [52] [46]:
A comprehensive analysis of the four major synthetic methodologies reveals significant differences in efficiency, selectivity, and practical applicability:
| Methodology | Typical Yield (%) | Selectivity | Reaction Time | Scalability |
|---|---|---|---|---|
| Pinner Reaction | 50-85 | Moderate | 1-24 hours | Excellent |
| Neber Rearrangement | 25-70 | Good | 2-48 hours | Good |
| Enzymatic Resolution | 40-95 | Excellent (>95% ee) | 4-72 hours | Excellent |
| Solid-Phase Synthesis | 30-90 | Variable | 1-80 hours | Good |
Each methodology operates through distinct mechanistic pathways that influence the final product characteristics:
Pinner Reaction: The formation of imidate intermediates provides versatile synthetic handles for further transformations. The reaction's broad substrate scope makes it particularly valuable for structural diversification [11] [15].
Neber Rearrangement: The unique azirine intermediate formation offers access to unusual structural motifs not readily available through other methodologies. The stereochemical control achievable through this pathway is particularly noteworthy [25] [28].
Enzymatic Resolution: The high stereoselectivity achieved through enzymatic systems is unmatched by chemical methods. The mild reaction conditions and environmental compatibility make this approach particularly attractive for industrial applications [34] [35].
Solid-Phase Synthesis: The stepwise nature of solid-phase synthesis allows for precise control over peptide sequence and structure. The automation potential and high purity of final products are significant advantages [44] [46].
Research has identified several key optimization strategies applicable across methodologies: